REACTION_CXSMILES
|
[CH2:1]=[C:2]([F:7])[C:3]([F:6])([F:5])[F:4].Cl[CH:9]([CH2:14][Cl:15])[C:10]([F:13])([F:12])[F:11].Cl[C:17]([C:19]([F:22])([F:21])[F:20])=[CH2:18]>>[Cl:15][CH:14]=[CH:9][C:10]([F:13])([F:12])[F:11].[F:4][C:3]([F:6])([F:5])[C:2]([F:20])([F:7])[CH3:1].[F:4][CH:18]=[CH:17][C:19]([F:22])([F:21])[F:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=CC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC=CC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[C:2]([F:7])[C:3]([F:6])([F:5])[F:4].Cl[CH:9]([CH2:14][Cl:15])[C:10]([F:13])([F:12])[F:11].Cl[C:17]([C:19]([F:22])([F:21])[F:20])=[CH2:18]>>[Cl:15][CH:14]=[CH:9][C:10]([F:13])([F:12])[F:11].[F:4][C:3]([F:6])([F:5])[C:2]([F:20])([F:7])[CH3:1].[F:4][CH:18]=[CH:17][C:19]([F:22])([F:21])[F:20]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(F)(F)F)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=C)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=CC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC=CC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |